Afuresertib hydrochloride

Descripción general

Descripción

El hidrocloruro de afuresertib es un inhibidor de la cinasa pan-AKT, reversible, competitivo con ATP, oral, de baja nanomolar. Ha demostrado eficacia clínica en múltiples tumores y se está investigando su potencial para tratar varios cánceres y malignidades hematológicas .

Métodos De Preparación

El hidrocloruro de afuresertib se sintetiza a través de una serie de reacciones químicas que implican la formación de su estructura central, seguida de la introducción de grupos funcionales. La ruta sintética normalmente implica el uso de reactivos como cloruros, fluoruros y tiofenos en condiciones controladas. Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza a través de procesos escalables .

Análisis De Reacciones Químicas

El hidrocloruro de afuresertib sufre varias reacciones químicas, incluyendo:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un grupo funcional por otro. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos.

Aplicaciones Científicas De Investigación

El hidrocloruro de afuresertib tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto herramienta para estudiar la inhibición de cinasas y las vías de transducción de señales.

Biología: Se investiga por sus efectos sobre la proliferación celular, la supervivencia y la apoptosis.

Medicina: Se explora como un posible agente terapéutico para el tratamiento de cánceres como el mieloma múltiple, el linfoma no Hodgkin y el cáncer de esófago .

Industria: Utilizado en el desarrollo de nuevas terapias contra el cáncer y formulaciones de fármacos.

Mecanismo De Acción

El hidrocloruro de afuresertib ejerce sus efectos inhibiendo la actividad de AKT, una cinasa clave involucrada en la supervivencia y proliferación celular. Al unirse al sitio de unión al ATP de AKT, previene la fosforilación y activación de los objetivos aguas abajo, lo que lleva a una reducción del crecimiento celular y un aumento de la apoptosis. Este mecanismo es particularmente eficaz en los cánceres con vías PI3K/AKT constitutivamente activas .

Comparación Con Compuestos Similares

El hidrocloruro de afuresertib es único entre los inhibidores de AKT debido a su actividad de amplio espectro contra las tres isoformas de AKT (AKT1, AKT2 y AKT3). Los compuestos similares incluyen:

MK-2206: Otro inhibidor de AKT con una estructura química diferente.

GSK690693: Un inhibidor pan-AKT con una actividad similar de amplio espectro.

Perifosina: Un alquilfosfolípido que inhibe la activación de AKT a través de un mecanismo diferente

El hidrocloruro de afuresertib destaca por su perfil de seguridad favorable y su eficacia clínica en múltiples tipos de tumores .

Actividad Biológica

Afuresertib hydrochloride, known as GSK2110183, is an oral pan-AKT inhibitor that has garnered attention for its potential therapeutic applications in various cancers, particularly those involving the PI3K/AKT signaling pathway. This article delves into the biological activity of afuresertib, supported by research findings, case studies, and data tables.

Afuresertib functions primarily as a reversible, ATP-competitive inhibitor of the AKT protein kinase. By inhibiting AKT, afuresertib disrupts key signaling pathways that promote cell survival and proliferation while inducing apoptosis in cancer cells. This mechanism is particularly relevant in hematologic malignancies and solid tumors characterized by aberrant activation of the PI3K/AKT pathway.

In Vitro Studies

Research has demonstrated the efficacy of afuresertib in various cancer cell lines. Notably, a study on the esophageal cancer cell line Eca109 revealed that increasing concentrations of afuresertib led to:

- Decreased Cell Viability : Cell viability decreased significantly with higher concentrations of afuresertib:

- Increased Apoptosis : Flow cytometry results indicated a rise in apoptosis rates correlating with afuresertib concentration. Western blot analysis showed increased levels of pro-apoptotic proteins (Bax and Caspase-3) and decreased levels of the anti-apoptotic protein Bcl-2 .

In Vivo Studies

In vivo experiments using rat models demonstrated that afuresertib significantly reduced tumor volume and mass in esophageal cancer models. The compound was shown to inhibit the expression of PI3K and Akt-related proteins within tumor tissues, further supporting its role as an effective antitumor agent .

Clinical Trials

Afuresertib has been evaluated in multiple clinical trials, particularly for hematologic malignancies:

- Phase I Study : A study involving 73 patients with advanced hematologic malignancies established a maximum tolerated dose (MTD) of 125 mg per day. The most common adverse effects included nausea (35.6%), diarrhea (32.9%), and dyspepsia (24.7%). Notably, clinical responses were observed in patients with multiple myeloma and other hematologic cancers .

- Phase IIa Study : This trial focused on Langerhans cell histiocytosis (LCH) patients, where afuresertib demonstrated clinical activity with an overall response rate of 33% in treatment-naïve patients and 28% in recurrent/refractory cases .

Data Table: Summary of Afuresertib's Biological Activity

Propiedades

IUPAC Name |

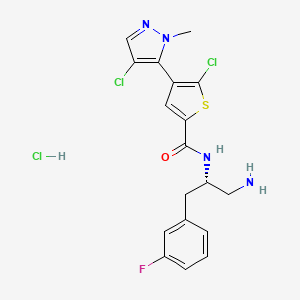

N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2FN4OS.ClH/c1-25-16(14(19)9-23-25)13-7-15(27-17(13)20)18(26)24-12(8-22)6-10-3-2-4-11(21)5-10;/h2-5,7,9,12H,6,8,22H2,1H3,(H,24,26);1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFQJOPFTGMHYNV-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=CC=C3)F)CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)N[C@@H](CC3=CC(=CC=C3)F)CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl3FN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20146712 | |

| Record name | Afuresertib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1047645-82-8 | |

| Record name | Afuresertib hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047645828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Afuresertib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AFURESERTIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FC27E442O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.